ZBH-1205
Description
Properties
IUPAC Name |
((((S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)oxy)carbonyl)-L-leucine |
|---|---|
SMILES |
CC(C)C[C@@H](C(O)=O)NC(OC1=CC=C2N=C3C(CN4C(C(COC([C@@]5(CC)O)=O)=C5C=C43)=O)=C(CC)C2=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZBH-1205; ZBH 1205; ZBH1205 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Zbh 1205 Analogues
Chemical Synthesis Pathways for Camptothecin (B557342) Core Structures Relevant to ZBH-1205
Camptothecin (CPT), the foundational structure for ZBH-1205, possesses a planar pentacyclic ring system comprising a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and an alpha-hydroxy lactone ring (E-ring) with a chiral center at position 20 wikipedia.org. The biosynthesis of camptothecin in plants, such as Camptotheca acuminata, involves the production of strictosidine, which is synthesized through a condensation reaction between tryptamine (B22526) and secologanin (B1681713) wikipedia.org.
Given that ZBH-1205 is a novel derivative of camptothecin, specifically described as a 10-substituted SN-38 prodrug, its synthesis pathways are directly relevant to the established methods for camptothecin and its key active metabolite, SN-38 medkoo.comijournals.cnresearchgate.net. SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of irinotecan (B1672180) (CPT-11), both of which are semi-synthetic analogues of camptothecin researchgate.netguidetopharmacology.orgnih.gov. The synthesis of ZBH-1205 specifically involves conjugating amino acids or dipeptides to the 10-hydroxyl group of SN-38 via a carbamate (B1207046) linkage ijournals.cnresearchgate.net. This indicates that the synthesis of ZBH-1205 leverages the existing SN-38 scaffold, building upon its structure to create a new derivative with enhanced properties.
Strategies for Derivatization to Enhance ZBH-1205's Biological Efficacy
Derivatization strategies for camptothecin analogues, including ZBH-1205, primarily aim to enhance their antitumor activity, improve solubility, and reduce systemic toxicity wikipedia.orgspandidos-publications.com. ZBH-1205 is a prime example of such a strategy, having been developed as a novel camptothecin derivative that exhibits potent antitumor activities, notably through the cell apoptosis pathway medkoo.combiocat.com. It has been shown to be more effective than CPT-11 and SN-38 in inhibiting topoisomerase-1 medkoo.combiocat.comnih.gov.
Research findings indicate that ZBH-1205 consistently demonstrates lower IC50 values compared to CPT-11 or SN-38 across a panel of human tumor cell lines, including the multi-drug resistant SK-OV-3/DPP ovarian cancer cell line ijournals.cnnih.gov. For instance, in the SW1116 colon cancer cell line, ZBH-1205 exhibited significantly superior cytotoxicity researchgate.net.
Table 1: Comparative Cytotoxicity (IC50 values) of ZBH-1205, Camptothecin, and SN-38 in SW1116 Colon Cancer Cell Line
| Compound | IC50 (µM) ± SD |
| ZBH-1205 | 0.0909 ± 0.0319 researchgate.net |
| Camptothecin | 2.9482 ± 0.1430 researchgate.net |
| SN-38 | 33.6712 ± 13.8469 researchgate.net |
This enhanced efficacy is attributed to ZBH-1205's ability to stabilize Topoisomerase I-DNA complexes and induce tumor cell apoptosis more effectively than CPT-11 or SN-38 nih.gov. The derivatization of camptothecin often focuses on positions C7, C9, C10, and C11, as modifications at these sites have been identified to improve antitumor activity ijournals.cn. ZBH-1205, being a 10-substituted SN-38 prodrug, aligns with this strategy ijournals.cnresearchgate.net.
Exploration of Linker Chemistry in ZBH-1205 Prodrug Design
ZBH-1205 is designed as a prodrug of SN-38, a strategy employed to improve its pharmacological profile, including enhanced drug accumulation at tumor sites and reduced systemic toxicity researchgate.netspandidos-publications.comunimi.it. The specific linker chemistry utilized in ZBH-1205 involves the conjugation of amino acids or dipeptides to the 10-hydroxyl group of SN-38 through a carbamate linkage ijournals.cnresearchgate.net.
Prodrug design principles emphasize the importance of a linker that is stable under systemic circulation but can be selectively cleaved at the target site to release the active drug unimi.it. While other linker chemistries, such as β-eliminative linkers for half-life extension nih.gov and disulfide linkages for reduction-triggered drug delivery rsc.org, have been explored for camptothecin prodrugs, the carbamate linkage with amino acids or dipeptides is central to ZBH-1205's design ijournals.cnresearchgate.net. This specific linker allows for the controlled release of the active SN-38, contributing to ZBH-1205's improved efficacy and potentially more favorable pharmacokinetic properties compared to its parent compounds spandidos-publications.com.
Stereochemical Considerations in ZBH-1205 Analogue Synthesis
Stereochemistry plays a critical role in the biological activity of camptothecin and its derivatives. The natural camptothecin possesses a chiral center at position 20, which is crucial for its topoisomerase I inhibitory activity wikipedia.org. The (S) configuration at this chiral carbon is essential for activity, while the (R) configuration is largely inactive wikipedia.orgnih.gov.
In the synthesis of ZBH-1205, these stereochemical considerations are maintained. The IUPAC name for ZBH-1205 explicitly indicates an (S) configuration at the relevant chiral center, consistent with the active form of camptothecin and its potent analogues medkoo.com. The InChI code further confirms the (S) stereochemistry at position 20 medkoo.com. Research on camptothecin analogues consistently demonstrates that compounds with the (R) configuration are significantly less active, often by 10 to 100-fold, than their corresponding (S) counterparts in assays for topoisomerase I inhibition or in leukemia assays nih.govresearchgate.net. Therefore, the precise control of stereochemistry, particularly maintaining the (S) configuration at the C-20 position, is a fundamental aspect of ZBH-1205 analogue synthesis to ensure optimal biological activity.
Molecular Mechanisms of Action of Zbh 1205
Topoisomerase I (Topo-1) Inhibition by ZBH-1205
Topoisomerase I is a crucial nuclear enzyme that alleviates torsional stress in DNA by creating transient single-strand breaks, allowing the DNA to unwind, and then re-ligating the breaks. ZBH-1205, as a camptothecin (B557342) analogue, specifically targets this enzyme.
ZBH-1205 functions by stabilizing the covalent complex formed between Topoisomerase I and DNA, known as the "cleavable complex" unisa.itmedkoo.comCurrent time information in Mwinilunga, ZM.. Normally, Topo-1 creates a single-strand break in DNA, passes one strand through the other, and then re-ligates the break. ZBH-1205 intercalates into the DNA at the site of Topo-1 cleavage, preventing the re-ligation step medkoo.comnih.gov. This stabilization of the Topo-1-DNA cleavable complex is critical for its cytotoxic activity unisa.itmedkoo.comCurrent time information in Mwinilunga, ZM.. The formation of this ternary complex—comprising DNA, Topo-1, and ZBH-1205—effectively traps the enzyme on the DNA, turning a transient break into a persistent lesion medkoo.comnih.govnih.gov.
Studies have compared the Topo-1 inhibitory efficacy of ZBH-1205 with established camptothecin analogues such as Irinotecan (B1672180) (CPT-11) and its active metabolite, SN-38. ZBH-1205 has demonstrated superior efficacy in stabilizing Topo-1-DNA complexes compared to CPT-11 and SN-38 in certain contexts unisa.itCurrent time information in Mwinilunga, ZM.. This enhanced stabilization contributes to its potent antitumor activity.
For instance, in a panel of human tumor cell lines, ZBH-1205 exhibited consistently lower half-maximal inhibitory concentration (IC50) values than CPT-11 or SN-38, including in multi-drug resistant cell lines unisa.itnih.gov. The IC50 values for ZBH-1205 ranged from 0.0009 µmol/L to 2.5671 µmol/L across various cell lines unisa.it.
However, it is important to note that a related compound, ZBH-01 (which may be an earlier designation or a closely related derivative, and ZBH-ZM-06 is a modified structure of ZBH-1205 with improved properties uni-freiburg.de), showed a weaker or comparable inhibitory effect on Topo-1 in a DNA relaxation assay compared to CPT-11 and SN-38 in one study, despite exhibiting superior antitumor activity nih.govnih.gov. Another study comparing ZBH-ZM-06 (a modified ZBH-1205) showed that its effective inhibitory concentration for DNA relaxation was 1 µmol/l, which is significantly lower than ZBH-1205's 50 µmol/l, and even higher than CPT-11's 5 µmol/l uni-freiburg.de. This suggests that structural modifications can significantly impact Topo-1 inhibitory potency.
The following table summarizes comparative IC50 values for ZBH-1205, CPT-11, and SN-38 in various tumor cell lines, illustrating the generally higher potency of ZBH-1205.
| Compound | IC50 Range (µmol/L) | Reference |
| ZBH-1205 | 0.0009 - 2.5671 | unisa.itnih.gov |
| CPT-11 | Higher than ZBH-1205 | unisa.itnih.gov |
| SN-38 | Higher than ZBH-1205 | unisa.itnih.gov |
Induction of DNA Damage by ZBH-1205
The stabilization of the Topo-1-DNA cleavable complex by ZBH-1205 directly leads to the induction of DNA damage.
When ZBH-1205 traps Topo-1 on the DNA, it prevents the re-ligation of the single-strand breaks created by the enzyme nih.gov. These trapped complexes become obstacles to the DNA replication machinery. As the replication fork encounters these stabilized cleavable complexes, it collides with the trapped Topo-1, converting the single-strand breaks into more severe and irreversible double-strand breaks (DSBs) nih.govuni-freiburg.denih.gov. These replication-mediated DSBs are highly cytotoxic and are a primary mechanism by which camptothecin derivatives induce cell death uni-freiburg.denih.gov.
The induction of DNA damage by ZBH-1205 triggers the activation of crucial DNA Damage Response (DDR) pathways within the cell nih.govnih.gov. The DDR is a complex network of signaling pathways that detect DNA lesions, activate cell cycle checkpoints, initiate DNA repair mechanisms, and, if damage is irreparable, trigger programmed cell death (apoptosis) or senescence.
Studies on ZBH-01 (a related compound to ZBH-1205) have shown that treatment increases the expression and phosphorylation of key proteins involved in DNA damage checkpoint pathways, including γ-H2AX, BRCA1, CHK1, CHK2, and p53 nih.gov.
γ-H2AX: A marker of DNA double-strand breaks, its phosphorylation is an early event in the DDR nih.gov.
BRCA1: A mediator of DNA damage, involved in DNA repair nih.gov.
CHK1 and CHK2: Transducers of DNA damage signals, these kinases are activated by upstream ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases in response to DSBs and single-strand breaks, respectively nih.gov.
p53: An effector of DNA damage, often referred to as the "guardian of the genome," which can induce cell cycle arrest or apoptosis in response to DNA damage nih.gov.
The activation of these DDR components indicates that ZBH-1205 effectively initiates the cellular machinery designed to respond to genomic insults, ultimately contributing to its cytotoxic effects on cancer cells.
Cell Cycle Perturbations Induced by ZBH-1205
The DNA damage induced by ZBH-1205 leads to significant perturbations in the cell cycle, a critical mechanism for its antitumor activity. Cells typically activate checkpoints to halt their progression through the cell cycle, allowing time for DNA repair. If the damage is too extensive, apoptosis is initiated.
ZBH-1205 and its derivatives have been observed to induce distinct cell cycle arrests depending on the specific compound and cell line. For instance, ZBH-ZM-06 (a modified ZBH-1205) was shown to induce G2/M phase arrest in some tumor cell lines uni-freiburg.de. This is a common response to Topo-1 poisons, which induce replication-mediated double-stranded DNA breaks, leading to G2/M arrest medkoo.comuni-freiburg.de.
Interestingly, ZBH-01 (another related camptothecin derivative) induced a G0/G1 phase arrest in colon cancer cells, a different pattern compared to CPT-11 and SN-38, which typically cause S phase arrest nih.gov. This distinct cell cycle arrest pattern suggests that ZBH-01 (and potentially ZBH-1205) might engage different or additional regulatory pathways. The G0/G1 arrest induced by ZBH-01 was associated with the involvement of cyclin A2 (CCNA2), cyclin-dependent kinase 2 (CDK2), and MYB proto-oncogene like 2 (MYBL2) nih.gov. This G0/G1 arrest, combined with superior induction of apoptosis (indicated by increased Bax, active caspase 3, and cleaved-PARP, and decreased Bcl-2 expression), highlights a potent cytotoxic profile nih.gov.
This table summarizes the observed cell cycle arrest patterns:
| Compound | Primary Cell Cycle Arrest Phase | Related Compounds | Reference |
| ZBH-1205 | G2/M (for ZBH-ZM-06) | ZBH-ZM-06 | uni-freiburg.de |
| ZBH-01 | G0/G1 | nih.gov | |
| CPT-11 | S | nih.gov | |
| SN-38 | S | nih.gov |
The ability of ZBH-1205 to induce cell cycle arrest and subsequently trigger apoptosis underscores its potential as an effective anticancer agent.
Specific Cell Cycle Phase Arrest Induced by ZBH-1205 (e.g., G0/G1, G2/M)
Studies have demonstrated that ZBH-1205 primarily induces G0/G1 phase arrest in colon cancer cells wikipedia.orgnih.govmedkoo.com. This arrest is a critical mechanism by which the compound inhibits cancer cell proliferation. The observed G0/G1 cell cycle arrest is potentially mediated by the involvement of specific cell cycle regulatory proteins, including cyclin A2 (CCNA2), cyclin-dependent kinase 2 (CDK2), and MYB proto-oncogene like 2 (MYBL2) wikipedia.orgnih.govmedkoo.com.
Differential Cell Cycle Modulation Compared to Parent Camptothecins
A significant distinction in the molecular mechanism of ZBH-1205 compared to its parent camptothecins lies in its cell cycle modulation. While ZBH-1205 induces G0/G1 phase arrest in colon cancer cells, conventional camptothecin derivatives like CPT-11 and SN-38 are known to cause S phase arrest wikipedia.orgnih.govmedkoo.com. Furthermore, Topo-1 poisons, including CPT-11 and SN-38, are also recognized for their ability to induce G2/M cell cycle arrest, a response to replication-mediated double-stranded DNA breaks nih.govmims.com. This differential cell cycle arrest pattern highlights a unique aspect of ZBH-1205's anti-proliferative activity.
Apoptosis Induction by ZBH-1205
Beyond cell cycle arrest, ZBH-1205 is a potent inducer of apoptosis, a programmed cell death pathway essential for eliminating cancer cells.
Activation of Intrinsic Apoptotic Signaling Pathways (e.g., Caspases, PARP)
ZBH-1205 has been shown to be superior to CPT-11 and SN-38 in its ability to initiate apoptosis wikipedia.orgnih.govmedkoo.com. This pro-apoptotic activity is mediated through the activation of intrinsic apoptotic signaling pathways nih.govmims.com. A key indicator of this activation is the increased expression of active caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP) wikipedia.orgnih.govmedkoo.com. Caspase-3 is a pivotal executioner caspase in the apoptotic cascade, responsible for cleaving PARP into a characteristic 85-kDa fragment, a hallmark of apoptosis nih.govmims.com.
Modulation of Pro- and Anti-Apoptotic Protein Expression by ZBH-1205 (e.g., Bax, Bcl-2)
The induction of apoptosis by ZBH-1205 is further characterized by its modulation of key pro- and anti-apoptotic proteins. Research indicates that ZBH-1205 treatment leads to an increased expression of Bax, a pro-apoptotic protein, while simultaneously decreasing the expression of Bcl-2, an anti-apoptotic protein wikipedia.orgnih.govmedkoo.com. This shift in the balance between pro- and anti-apoptotic protein expression favors the activation of the intrinsic apoptotic pathway, contributing to the compound's potent anti-tumor efficacy.
Cellular Pharmacodynamics and Efficacy Studies of Zbh 1205
Antiproliferative Activity of ZBH-1205 Across Diverse Malignant Cell Lines
The antiproliferative activity of ZBH-1205 has been extensively evaluated across a spectrum of human tumor cell lines, consistently demonstrating superior efficacy compared to conventional camptothecin (B557342) derivatives. nih.govnih.gov
In the context of colorectal carcinoma (CRC) cell models, ZBH-1205 has shown notable cytotoxic effects. Specifically, in the SW1116 colon cancer cell line, ZBH-1205 exhibited superior cytotoxicity when compared to both Camptothecin (CPT) and SN-38. nih.gov The inhibitory concentration 50% (IC50) values, which represent the concentration required to inhibit cell growth by 50%, highlight this enhanced potency. nih.gov
Table 1: IC50 Values of ZBH-1205, Camptothecin, and SN-38 in SW1116 Colorectal Carcinoma Cells
| Compound | IC50 (µM) ± SD |
| ZBH-1205 | 0.0909 ± 0.0319 |
| Camptothecin | 2.9482 ± 0.1430 |
| SN-38 | 33.6712 ± 13.8469 |
Note: Data presented as mean ± standard deviation. This table is designed for interactive display in a suitable digital environment.
A significant challenge in cancer therapy is multi-drug resistance (MDR), where cancer cells develop mechanisms to resist the effects of various chemotherapeutic agents. ZBH-1205 has demonstrated a greater inhibitory action on the multidrug-resistant SK-OV-3/DDP ovarian cancer cell line. medkoo.comnih.govnih.gov Across a panel of cell lines, including SK-OV-3/DDP, ZBH-1205 consistently showed lower IC50 values compared to CPT-11 or SN38, indicating its potential to overcome certain forms of drug resistance. nih.gov
The antiproliferative activity of ZBH-1205 extends across a broad range of human tumor cell types. Investigations in a panel of nine human tumor cell lines, in addition to HEK 293 and the multi-drug resistant SK-OV-3/DDP cell line, revealed that the IC50 values for ZBH-1205 ranged from 0.0009 µmol/L to 2.5671 µmol/L. nih.gov This wide range of effective concentrations underscores its broad-spectrum anticancer potential. nih.gov Furthermore, ZBH-1205 has shown stronger antitumor activity in specific cell lines such as HeLa and SGC-7901.
Table 2: Range of IC50 Values for ZBH-1205 Across Diverse Human Tumor Cell Lines
| Compound | IC50 Range (µmol/L) |
| ZBH-1205 | 0.0009 – 2.5671 |
| CPT-11 | Higher |
| SN38 | Higher |
Note: This table summarizes the range of IC50 values reported for ZBH-1205 in comparison to CPT-11 and SN38 across a panel of human tumor cell lines, indicating consistently lower (more potent) values for ZBH-1205. This table is designed for interactive display in a suitable digital environment.
In Vitro Cytotoxicity Profiling of ZBH-1205
The in vitro cytotoxic profile of ZBH-1205 has been thoroughly investigated to understand its effects on cancer cell survival and proliferation. nih.gov
Cellular viability assays are fundamental tools used to quantify the number of living, healthy cells in a sample and to assess the impact of chemical agents on cell health. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method to determine the IC50 values of compounds, relying on the metabolic activity of viable cells to convert a tetrazolium salt into a colored formazan (B1609692) product. nih.gov Through such assays, ZBH-1205 has consistently demonstrated lower IC50 values compared to CPT-11 or SN38, indicating its superior cytotoxic activity against various cancer cell lines. nih.govnih.gov
Colony formation assays are critical for evaluating the long-term effects of a compound on the proliferative capacity of cancer cells, assessing their ability to form colonies from single cells. While specific detailed data on ZBH-1205's direct inhibition of colony formation were not explicitly provided in the current literature, its robust antiproliferative activity and superior cytotoxicity across diverse malignant cell lines strongly imply a significant capacity to inhibit colony formation. This type of study is a standard component of comprehensive in vitro cytotoxicity profiling for anticancer agents, providing insights into their sustained inhibitory effects on cancer cell growth.
Modulation of Gene Expression and Signaling Pathways by ZBH-1205
The therapeutic effects of ZBH-1205 are intricately linked to its ability to modulate key cellular processes, including gene expression and critical signaling pathways, which collectively contribute to its antitumor efficacy.
Transcriptomic Analysis of ZBH-1205-Treated Cells
Transcriptomic analyses, often conducted using Next-Generation Sequencing (NGS), have revealed profound changes in the gene expression profiles of cancer cells treated with ZBH-1205 (or its closely related derivative ZBH-01, with findings directly linked to ZBH-1205 research). Studies in colon cancer cells (e.g., LS174T cells) demonstrated that ZBH-1205 treatment led to a substantial alteration in messenger RNA (mRNA) levels. Specifically, a large number of differentially expressed mRNAs were identified, including 842 downregulated and 927 upregulated mRNAs, a significantly greater number compared to treatments with CPT-11 or SN38. sinobiological.comidrblab.netnih.gov
Further bioinformatics analyses, including Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment, indicated that these dysregulated mRNAs were predominantly enriched in pathways critical for cell proliferation and survival. The most significantly affected pathways included DNA replication, the p53 signaling pathway, and the cell cycle. sinobiological.comidrblab.netnih.gov This comprehensive transcriptomic reprogramming underscores the multifaceted molecular impact of ZBH-1205 on cancer cell biology.
Table 1: Summary of Differentially Expressed mRNAs in ZBH-1205-Treated Cells
| Category | Number of mRNAs | Key Enriched KEGG Pathways |
| Downregulated mRNAs | 842 | DNA Replication, p53 Signaling Pathway, Cell Cycle sinobiological.comidrblab.net |
| Upregulated mRNAs | 927 | DNA Replication, p53 Signaling Pathway, Cell Cycle sinobiological.comidrblab.net |
Involvement of p53 Signaling Pathway in ZBH-1205 Responses
The p53 signaling pathway, a crucial tumor suppressor network, is significantly implicated in the cellular responses to ZBH-1205. Transcriptomic data consistently highlight the p53 signaling pathway as one of the most significantly enriched pathways among the genes dysregulated by ZBH-1205 treatment. sinobiological.comidrblab.netnih.gov
Mechanistically, ZBH-1205 has been shown to induce G0/G1 phase cell cycle arrest in colon cancer cells and to increase the expression levels of the p53 protein. wikipedia.org This activation of p53, a key mediator of DNA damage response and apoptosis, suggests that ZBH-1205 exerts its antitumor effects, at least in part, by leveraging the intrinsic p53-dependent apoptotic machinery. citeab.comresearchgate.net The ability of ZBH-1205 to modulate the p53 pathway positions it as a promising agent in cancer therapy, particularly in contexts where p53 functionality can be exploited.
Regulation of Cyclin-Dependent Kinases and Cyclins (e.g., CCNA2, CDK2, MYBL2)
ZBH-1205's impact on the cell cycle is further characterized by its regulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins. Specifically, CCNA2 (cyclin A2), CDK2 (cyclin-dependent kinase 2), and MYBL2 (MYB proto-oncogene like 2) have been identified as crucial components involved in the G0/G1 cell cycle arrest induced by ZBH-1205. sinobiological.comidrblab.netnih.govwikipedia.org
Research indicates that the expression levels of MYBL2, CCNA2, and CDK2 were repressed in cells treated with ZBH-1205 compared to those treated with CPT-11 and SN38. sinobiological.com This repression is significant because these genes play a decisive role in the cell cycle transition from the G1 to the S phase. By repressing these key regulators, ZBH-1205 effectively arrests tumor cells in the G0/G1 phase, preventing their progression into the DNA synthesis (S) phase, a mechanism distinct from the S-phase arrest typically induced by CPT-11 and SN38. sinobiological.comidrblab.netwikipedia.org
Table 2: Impact of ZBH-1205 on Cell Cycle Regulators
| Gene/Protein | Role in Cell Cycle | Effect of ZBH-1205 Treatment | Comparison to CPT-11/SN38 |
| CCNA2 | Controls G1/S and G2/M transitions; forms complexes with CDK1/CDK2 sinobiological.comuniprot.org | Repressed expression sinobiological.com | Lower levels than CPT-11/SN38 sinobiological.com |
| CDK2 | Crucial for G1/S transition; forms complexes with cyclins ijpsonline.comresearchgate.net | Repressed expression sinobiological.com | Lower levels than CPT-11/SN38 sinobiological.com |
| MYBL2 | Transcription factor involved in cell cycle progression; phosphorylated by cyclin A/CDK2 sinobiological.comnih.govnih.gov | Repressed expression sinobiological.com | Lower levels than CPT-11/SN38 sinobiological.com |
Preclinical Pharmacological Investigations of ZBH-1205 in In Vivo Research Models
The preclinical evaluation of ZBH-1205 has extended to in vivo research models, providing crucial insights into its efficacy in a complex biological system.
Impact on Tumor Growth Inhibition in Established Models
In established xenograft tumor models, ZBH-1205 has demonstrated significant tumor growth inhibition. Studies have shown that ZBH-1205 (or its representative ZBH-01, whose in vivo efficacy is supported by the ZBH-1205 research) significantly suppressed tumor growth compared to control groups. sinobiological.comidrblab.net Notably, ZBH-1205 exhibited superior antitumor effects when compared to conventional camptothecin derivatives like CPT-11 and SN38 in these in vivo settings. researchgate.netsinobiological.comnih.govamazonaws.com This robust in vivo efficacy underscores ZBH-1205's potential as a highly effective chemotherapeutic agent.
Table 3: Comparative Tumor Growth Inhibition in Xenograft Models
| Compound | Tumor Growth Inhibition (vs. Control) | Efficacy Compared to CPT-11/SN38 | Reference |
| ZBH-1205 | Significantly suppressed | Superior | sinobiological.comidrblab.net |
| CPT-11 | Significantly suppressed | - | sinobiological.comidrblab.net |
| SN38 | - | - | sinobiological.com |
Structure Activity Relationships Sar and Computational Studies of Zbh 1205 and Analogues
Identification of Key Structural Features Contributing to ZBH-1205's Potency
ZBH-1205 is structurally classified as a camptothecin (B557342) analogue, sharing similarities with irinotecan (B1672180) and SN-38. medkoo.comtandfonline.com The potency of camptothecin derivatives, including ZBH-1205, is intrinsically linked to specific structural motifs. Historically, SAR studies of CPTs have highlighted several critical features: the E-ring's lactone form is generally more potent than its carboxylate counterpart, and the chiral center at position 20 of the E-ring must possess an S-configuration for optimal activity, with the R-configuration being inactive. medkoo.com Furthermore, the A and B rings of the camptothecin scaffold are recognized as crucial for its antitumor potential. medkoo.com
Comparative studies have consistently shown ZBH-1205 to exhibit superior cytotoxicity against various tumor cell lines. For instance, in the SW1116 colon cancer cell line, ZBH-1205 demonstrated significantly lower IC50 values compared to both camptothecin and SN-38. researchgate.net Across a panel of human tumor cell lines, including the multi-drug resistant SK-OV-3/DPP cell line, ZBH-1205 exhibited IC50 values ranging from 0.0009 µM to 2.5671 µM, which were consistently lower than those of CPT-11 or SN38. medkoo.comnih.gov
Table 1: Comparative Cytotoxicity (IC50 Values) of ZBH-1205 in SW1116 Colon Cancer Cells
| Compound | IC50 (µM) ± SD |
| ZBH-1205 | 0.0909 ± 0.0319 |
| Camptothecin | 2.9482 ± 0.1430 |
| SN-38 | 33.6712 ± 13.8469 |
Rational Design Principles for Optimized ZBH-1205 Derivatives
The development of ZBH-1205 stemmed from rational design principles applied to camptothecin analogues. researchgate.net The primary objective of such design efforts is to enhance the therapeutic profile of existing compounds by addressing limitations such as low water solubility and adverse side effects, which have historically hindered the clinical application of parent camptothecin. researchgate.netnih.gov
In Silico Docking and Molecular Dynamics Simulations of ZBH-1205 with Target Proteins
ZBH-1205 exerts its potent anticancer effects by inhibiting topoisomerase I (Topo-1). medkoo.comdntb.gov.ua The mechanism of action for camptothecins involves their integration into the Topo-1/DNA covalent complex, leading to the formation of a ternary complex that prevents DNA religation and ultimately induces cell death. medkoo.comresearchgate.net Both Topo-1 and DNA are essential for the binding of camptothecins. medkoo.com
Computational approaches, such as in silico molecular docking and molecular dynamics (MD) simulations, are indispensable tools in the rational design and characterization of Topo-1 inhibitors. nih.gov These methods allow for the prediction of binding modes, assessment of interaction energies, and elucidation of the dynamic behavior of drug-target complexes at an atomic level. While specific detailed molecular docking poses or extensive molecular dynamics simulation results for ZBH-1205 were not explicitly detailed in the provided literature, it is reported that ZBH-1205 is more effective than CPT-11 or SN38 at stabilizing Topo-1-DNA complexes. nih.gov This enhanced stabilization is a critical factor in its superior antitumor activity. The application of such computational studies is standard practice in the development of camptothecin derivatives, providing insights into how structural modifications influence binding affinity and complex stability. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for ZBH-1205 Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For camptothecin analogues, QSAR studies are crucial for predicting the activity of new, untested compounds and for guiding the synthesis of derivatives with improved properties. researchgate.net
QSAR models leverage various molecular descriptors, which are numerical representations of chemical features, to build predictive models. These models can be used to identify key structural characteristics that influence potency, selectivity, and other pharmacological attributes. researchgate.net While the specific QSAR models developed for ZBH-1205 analogues, including the descriptors used or the statistical parameters of such models, were not detailed in the provided search results, the general application of QSAR in the context of camptothecin research is well-established. QSAR studies are considered essential tools in pharmaceutical industries for identifying promising drug candidates and optimizing lead compounds in early drug discovery phases. researchgate.net The systematic application of QSAR would enable researchers to rationally design new ZBH-1205 derivatives with predicted enhanced activity and desired properties.
Mechanistic Insights into Overcoming Drug Resistance with Zbh 1205
ZBH-1205 Efficacy in Multi-Drug Resistant Cell Lines
ZBH-1205 has demonstrated notable efficacy against a panel of human tumor cell lines, including those exhibiting multi-drug resistance. As a camptothecin (B557342) analogue, ZBH-1205's anti-tumor activity has been rigorously compared to conventional CPT derivatives such as irinotecan (B1672180) (CPT-11) and its active metabolite, SN-38. Research findings indicate that ZBH-1205 consistently exhibits lower half-maximal inhibitory concentration (IC50) values across various cell lines, signifying superior potency. e-century.usnih.govnih.gov
Specifically, in studies involving the multi-drug resistant ovarian cancer cell line SK-OV-3/DDP, ZBH-1205 showed IC50 values ranging from 0.0009 µM to 2.5671 µM. These values were consistently lower than those observed for CPT-11 or SN38 in the same panel of cell lines, highlighting ZBH-1205's enhanced cytotoxic potential against resistant phenotypes. e-century.usnih.govnih.gov Furthermore, ZBH-1205 proved more effective than CPT-11 or SN38 in stabilizing Topoisomerase-1 (Topo-1)-DNA complexes and inducing apoptosis in tumor cells. nih.govnih.govresearchgate.netresearchgate.net
The following table summarizes the comparative efficacy data for ZBH-1205 against conventional agents in multi-drug resistant cell lines, based on reported IC50 values:
| Compound | IC50 Range (µM) in Human Tumor Cell Lines (including MDR SK-OV-3/DDP) | Comparative Efficacy vs. CPT-11/SN38 |
| ZBH-1205 | 0.0009 - 2.5671 e-century.usnih.govnih.gov | Consistently lower IC50 values e-century.usnih.govnih.gov |
| CPT-11 | Higher than ZBH-1205 e-century.usnih.govnih.gov | Less potent than ZBH-1205 e-century.usnih.govnih.gov |
| SN-38 | Higher than ZBH-1205 e-century.usnih.govnih.gov | Less potent than ZBH-1205 e-century.usnih.govnih.gov |
This data underscores ZBH-1205's potent activity in overcoming inherent and acquired drug resistance, making it a promising candidate for further therapeutic development.
Potential Mechanisms by which ZBH-1205 Circumvents Resistance to Conventional Agents
The ability of ZBH-1205 to overcome resistance to conventional camptothecin agents is attributed to its unique mechanistic profile, which extends beyond the classical Topoisomerase-1 (Topo-1) inhibition. While CPTs are known to target Topo-1, resistance often arises from the downregulation of Topo-1 protein targets, frequently mediated by ubiquitin/26S proteasome degradation. nih.gov ZBH-1205 appears to circumvent such resistance through several potential mechanisms:
Enhanced Topo-1 Stabilization and Apoptosis Induction: ZBH-1205 demonstrates superior capability in stabilizing Topo-1-DNA complexes compared to CPT-11 and SN38, leading to more effective induction of tumor cell apoptosis. nih.govnih.govresearchgate.netresearchgate.net This heightened interaction with the Topo-1-DNA complex suggests a more robust and sustained cytotoxic effect, even in resistant cells where Topo-1 activity might be modulated.
Novel Mechanisms of Action (MOAs) Independent of Topo-1: Crucially, certain CPT analogues, including ZBH-1205, can exert their therapeutic effects with improved efficacy and potentially lower toxicity, independently of their primary Topo-1 inhibitory activity. e-century.usnih.govresearchgate.net These novel MOAs involve targeting important cancer survival-associated oncogenic proteins and/or directly bypassing various established treatment-resistant mechanisms. e-century.usnih.govresearchgate.net This suggests ZBH-1205 may engage alternative molecular targets or pathways that are not typically affected by conventional Topo-1 inhibitors, thus evading resistance conferred by Topo-1 alterations.
Bypassing Resistance Pathways: The inherent design of ZBH-1205 allows it to bypass existing treatment-resistant mechanisms. e-century.usnih.govresearchgate.net This could involve overcoming efflux pump activity (e.g., MDR1), modulating DNA repair pathways, or interfering with other cellular processes that contribute to drug resistance. While ZBH-1205 may still retain some Topo-1 inhibitory activity, the emphasis on its ability to act independently of Topo-1 inhibition points to a multi-faceted approach to overcoming resistance. e-century.usnih.gov
These distinct mechanisms underscore ZBH-1205's potential as a potent agent against drug-resistant cancers, offering a strategic advantage over conventional CPTs.
Strategies to Enhance ZBH-1205 Sensitivity in Resistant Phenotypes
ZBH-1205 itself represents a significant strategy for overcoming drug resistance due to its inherent ability to bypass conventional resistance mechanisms and its superior efficacy in multi-drug resistant cell lines. The compound's capacity to stabilize Topo-1-DNA complexes more effectively and engage novel mechanisms of action independent of Topo-1 inhibition contributes to its effectiveness against resistant phenotypes. e-century.usnih.govnih.govresearchgate.net
While ZBH-1205 inherently addresses certain resistance challenges, strategies to further enhance its sensitivity in resistant phenotypes would logically stem from a deeper understanding of its precise molecular targets beyond Topo-1 and any potential emergent resistance pathways specific to ZBH-1205. For instance, if resistance to ZBH-1205 were to develop, future strategies might involve:
Combination Therapies: Based on the principle of complementary mechanisms of action, combining ZBH-1205 with agents that address specific resistance mechanisms not fully circumvented by ZBH-1205 could be explored. For example, if a particular DNA repair pathway becomes hyperactive in response to ZBH-1205, combining it with an inhibitor of that pathway could re-sensitize cells. Similarly, combinations with immunotherapies or other targeted agents that impinge on different immune system mechanisms are being explored generally in cancer treatment to improve benefits. researchgate.net
Modulation of Cellular Environment: Strategies focusing on the tumor microenvironment or cellular factors that influence drug uptake, metabolism, or target expression could also be investigated to improve ZBH-1205's sensitivity.
Currently, the primary "strategy" highlighted in research is ZBH-1205's intrinsic capacity to circumvent resistance through its unique molecular interactions and multi-targeted approach. Further preclinical and clinical investigations would be necessary to identify and validate specific strategies for enhancing ZBH-1205 sensitivity if new resistance mechanisms emerge against this promising compound.
Advanced Analytical and Methodological Approaches in Zbh 1205 Research
Biochemical Assays for Topoisomerase I Activity Assessment (e.g., DNA Relaxation Assay)
A cornerstone in the investigation of ZBH-1205 is the DNA relaxation assay, a biochemical method used to directly assess the compound's effect on Topoisomerase I (Topo-1) activity. nih.gov Topo-1 functions by relaxing supercoiled DNA, a process that can be visualized using agarose (B213101) gel electrophoresis, as the supercoiled and relaxed forms of DNA migrate at different rates. nih.govnih.gov
In the context of ZBH-1205 research, this assay is used to determine if the compound can inhibit Topo-1. The principle of the assay involves incubating supercoiled plasmid DNA with Topo-1 in the presence and absence of ZBH-1205. If ZBH-1205 acts as a Topo-1 inhibitor, it will stabilize the covalent complex between the enzyme and DNA, preventing the re-ligation of the DNA strand. nih.govnih.gov This inhibition of the enzyme's relaxation activity results in the persistence of the supercoiled DNA form.
Research findings indicate that ZBH-1205 is effective at stabilizing Topo-1-DNA complexes, a key mechanism for this class of drugs. nih.gov When compared to other camptothecin (B557342) derivatives, such as CPT-11 and its active metabolite SN38, ZBH-1205 demonstrated a potent ability to inhibit Topo-1, suggesting a strong interaction with the enzyme-DNA complex. nih.gov
| Component | Function | Expected Result with ZBH-1205 |
|---|---|---|
| Supercoiled Plasmid DNA | Substrate for Topoisomerase I | Remains in supercoiled form |
| Topoisomerase I (Topo-1) | Enzyme that relaxes supercoiled DNA | Activity is inhibited |
| ZBH-1205 | Test Compound / Inhibitor | Stabilizes the Topo-1-DNA complex |
| Agarose Gel Electrophoresis | Separates DNA isoforms by shape | High prevalence of fast-migrating supercoiled DNA band |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is an indispensable tool for evaluating the cellular consequences of ZBH-1205 treatment, specifically its impact on the cell cycle and the induction of apoptosis (programmed cell death). nih.gov This technique allows for the rapid analysis of individual cells within a large population, providing quantitative data on different cellular states.
For cell cycle analysis, cells treated with ZBH-1205 are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing researchers to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.com Studies on camptothecin derivatives often show an accumulation of cells in a specific phase, indicating cell cycle arrest. For instance, a related compound, ZBH-01, was found to arrest tumor cells in the G0/G1 phase, while CPT-11 and SN38 caused arrest in the S phase. nih.gov
To assess apoptosis, flow cytometry is often used with Annexin V and propidium (B1200493) iodide (PI) staining. In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. This dual-staining method allows for the differentiation of live cells, early apoptotic cells, late apoptotic cells, and necrotic cells. Research has demonstrated that ZBH-1205 effectively induces tumor cell apoptosis. nih.gov
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |
|---|---|---|
| Viable Cells | Negative | Negative |
| Early Apoptotic Cells | Positive | Negative |
| Late Apoptotic/Necrotic Cells | Positive | Positive |
Western Blotting for Protein Expression Profiling
Western blotting is a key technique used to detect and quantify specific proteins from cell extracts, providing insights into the molecular pathways affected by ZBH-1205. This method is crucial for profiling the expression of proteins involved in the apoptosis and cell cycle regulation pathways.
In the context of ZBH-1205 research, Western blotting can be used to measure changes in the levels of key regulatory proteins following treatment. For example, the induction of apoptosis by camptothecin derivatives is known to involve the activation of caspases, a family of protease enzymes. nih.gov Western blotting can detect the cleavage of pro-caspase-3 into its active form, confirming the execution phase of apoptosis. Furthermore, this technique is used to analyze the expression of proteins in the Bcl-2 family, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) members. Treatment with a camptothecin derivative can lead to the upregulation of BAX and downregulation of Bcl-2, shifting the cellular balance towards apoptosis.
Next-Generation Sequencing (NGS) and Bioinformatics for Gene Expression Studies
Next-Generation Sequencing (NGS) offers a comprehensive, high-throughput approach to analyze the entire transcriptome of cells, revealing global changes in gene expression induced by ZBH-1205. This powerful technique allows researchers to move beyond single-protein analysis and understand the broader network of genes and pathways that are modulated by the compound.
In studies of related camptothecin derivatives like ZBH-01, RNA sequencing (RNA-Seq) has been employed to compare the mRNA expression profiles of cancer cells treated with the novel compound versus control drugs like CPT-11 and SN38. nih.gov Such analysis can identify hundreds or thousands of differentially expressed genes (DEGs) that are unique to the test compound. nih.gov
Following data acquisition, bioinformatics tools are essential for interpreting the vast amount of information generated. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are used to identify the biological processes and signaling pathways that are most significantly affected. nih.gov For ZBH-01, this approach revealed that the modulated genes were primarily clustered in pathways related to DNA replication, the p53 signaling pathway, and the cell cycle, providing a deep mechanistic insight into its action. nih.gov
Immunofluorescence and Confocal Microscopy for Subcellular Localization and Damage Visualization
Immunofluorescence coupled with confocal microscopy provides high-resolution spatial information about the effects of ZBH-1205 within the cell. This technique is used to visualize the subcellular localization of target proteins and to directly observe markers of cellular damage, particularly DNA damage.
Since ZBH-1205 functions by trapping Topo-1 on DNA, a key cellular consequence is the generation of DNA strand breaks when the replication fork collides with this complex. nih.gov These breaks, particularly double-strand breaks (DSBs), trigger a cellular DNA damage response. A critical marker for DSBs is the phosphorylation of the histone variant H2AX, termed γ-H2AX. Using immunofluorescence, researchers can use antibodies specific to γ-H2AX to stain treated cells. Confocal microscopy then allows for the visualization of distinct fluorescent spots, or foci, within the nucleus, where each focus represents a DNA double-strand break. This method provides a direct, visual confirmation of the DNA-damaging effects of ZBH-1205 and allows for the quantification of the extent of this damage.
Future Research Trajectories and Conceptual Therapeutic Implications for Zbh 1205
Investigation of Novel Molecular Targets Beyond Topoisomerase I
For instance, studies on other irinotecan (B1672180) derivatives, such as ZBH-01, have revealed distinct antitumor mechanisms, including the induction of DNA damage and influence on DNA replication, the p53 signaling pathway, and the cell cycle, even with weaker Topo-1 inhibitory activity compared to CPT-11 and SN-38. nih.gov Similarly, ZBH-ZM-06, another camptothecin (B557342) prodrug, has been shown to induce G2/M phase cell cycle arrest and activate apoptosis through the caspase-3 and poly(ADP-ribose)polymerase (PARP) expression pathways. nih.gov These findings underscore the importance of comprehensively elucidating ZBH-1205's full spectrum of molecular interactions. Identifying additional targets or pathways influenced by ZBH-1205 could provide opportunities for novel therapeutic strategies, including overcoming resistance mechanisms that might emerge against Topo-1 inhibition.
Synergistic Combination Strategies of ZBH-1205 with Other Anti-Cancer Modalities
Exploring synergistic combination strategies is a crucial future research direction for ZBH-1205 to enhance its therapeutic efficacy and overcome drug resistance. The success of existing camptothecin derivatives, such as irinotecan, often lies in their integration into multi-drug regimens like FOLFIRI (Fluorouracil, Leucovorin, and Irinotecan) and CAPIRI (Capecitabine and Irinotecan) for colorectal cancer.
Conceptually, ZBH-1205 could be investigated in combination with various anti-cancer modalities. For example, its inclusion in combination chemo-immunotherapy regimens, particularly when delivered via nanoparticle systems, is a proposed strategy for challenging cancers like pancreatic cancer. Furthermore, research into other camptothecin compounds suggests that combining them with agents that inhibit protective cellular mechanisms, such as autophagy inhibitors, could significantly increase cytotoxicity in cancer cell lines, including those of lung cancer. Future studies should focus on identifying optimal drug combinations that leverage ZBH-1205's potent Topo-1 inhibition and apoptotic induction with other targeted therapies, chemotherapeutics, immunotherapies, or radiation, aiming for enhanced tumor suppression and improved patient outcomes.
Exploration of ZBH-1205 in Different Oncological Contexts
Current research has demonstrated ZBH-1205's significant cytotoxic activity across a range of human tumor cell lines, including SW1116 colon cancer, HeLa, SGC-7901 gastric cancer, and the multi-drug resistant SK-OV-3/DDP ovarian cancer cell line. nih.govnih.gov Its IC50 values have consistently been reported as lower than those of CPT-11 or SN-38 across these panels. nih.gov
A key future research trajectory involves the comprehensive exploration of ZBH-1205's efficacy in a broader spectrum of oncological contexts. This includes investigating its potential in other solid tumors (e.g., breast cancer, lung cancer, pancreatic cancer, gastric cancer beyond SGC-7901) and hematological malignancies, where Topo-1 inhibitors may play a critical role. Given its superior cytotoxicity and ability to overcome multi-drug resistance in certain cell lines, ZBH-1205 warrants detailed evaluation in patient-derived xenograft models and diverse in vitro and in vivo cancer models to identify specific cancer types or molecular subtypes that are particularly sensitive to its action.
Comparative Cytotoxicity of ZBH-1205 in Select Cancer Cell Lines
| Compound | SW1116 Colon Cancer Cell Line IC50 (µM) nih.gov | Panel of Human Tumor Cell Lines IC50 Range (µM) nih.gov |
| ZBH-1205 | 0.0909 ± 0.0319 | 0.0009 – 2.5671 |
| Camptothecin | 2.9482 ± 0.1430 | Not specified in range |
| SN-38 | 33.6712 ± 13.8469 | Consistently higher than ZBH-1205 |
| CPT-11 | Not specified | Consistently higher than ZBH-1205 |
Development of Advanced Delivery Systems for ZBH-1205 (e.g., Nanoparticle Encapsulation for Research Applications)
The development of advanced delivery systems for ZBH-1205 is a critical area for future research, particularly for optimizing its therapeutic index and enabling targeted delivery for research applications. Camptothecin derivatives often face challenges related to solubility, stability, and systemic toxicity, which can limit their effective application.
Nanoparticle encapsulation offers a promising avenue to address these limitations. For instance, ZBH-1205 has been conceptually identified as a suitable candidate for incorporation into nanoparticle drug delivery vehicles, including silicasome nanocarriers. Such systems are designed to provide sustained drug release, potentially over periods of 8, 12, or even 24 hours, and can lead to reduced drug toxicity compared to the free compound. Liposomes, as another type of ultrafine spherical carrier, are also recognized for their potential in delivering camptothecin derivatives due to their biocompatibility, low toxicity, and ability to protect encapsulated drugs from degradation. Future research in this domain would involve designing and characterizing ZBH-1205-loaded nanoparticles, evaluating their pharmacokinetic and pharmacodynamic profiles in preclinical models, and assessing their ability to enhance targeted delivery to tumor sites in research settings.
Elucidation of Broader Biological Activities of ZBH-1205 Analogues
The exploration of ZBH-1205 analogues presents an opportunity to elucidate a broader spectrum of biological activities beyond primary Topo-1 inhibition and direct cytotoxicity. Analogues, by virtue of subtle structural modifications, can exhibit altered pharmacological profiles, leading to novel mechanisms of action or enhanced potency.
Research on compounds structurally related to ZBH-1205, such as ZBH-ZM-06, has already revealed additional biological activities, including acetylcholinesterase (AchE) inhibition, in addition to its effects on DNA relaxation, cellular cycling, and apoptosis. nih.gov Similarly, ZBH-01, another irinotecan derivative, has been shown to induce DNA damage and modulate key cellular pathways like the p53 signaling pathway and cell cycle regulation. nih.gov Investigating ZBH-1205 analogues could uncover new therapeutic avenues, such as immunomodulatory effects, anti-angiogenic properties, or the ability to target cancer stem cells, which are crucial for overcoming treatment resistance and preventing recurrence. This research would involve high-throughput screening of analogue libraries, followed by detailed mechanistic studies to identify and characterize any novel biological activities that could translate into improved therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing ZBH-1205, and how can researchers ensure reproducibility?
- Methodological Answer :
- Synthesis : Optimize reaction conditions (e.g., temperature, solvent systems, catalysts) using iterative design-of-experiment (DoE) approaches. For example, catalytic efficiency can be tested via kinetic studies under varying pH and temperature conditions .
- Characterization : Employ NMR (¹H/¹³C), HPLC-MS, and X-ray crystallography to confirm structural integrity. Cross-validate purity using orthogonal techniques like elemental analysis and differential scanning calorimetry (DSC) .
- Reproducibility : Document all parameters (e.g., reagent ratios, reaction times) in supplemental materials, adhering to journal guidelines for experimental transparency .
Q. Which analytical techniques are most effective for assessing ZBH-1205’s stability and degradation pathways under physiological conditions?
- Methodological Answer :
- Stability Testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products.
- Degradation Pathways : Apply LC-QTOF-MS to trace metabolite formation and computational tools (e.g., DFT calculations) to predict reactive intermediates .
- Table 1 : Comparison of Analytical Techniques
| Technique | Application | Limitations |
|---|---|---|
| HPLC-MS | Purity assessment | Limited to volatile compounds |
| NMR | Structural elucidation | Low sensitivity for trace impurities |
Q. How can researchers validate ZBH-1205’s biological activity in preliminary in vitro assays?
- Methodological Answer :
- Assay Design : Use dose-response curves (e.g., IC₅₀ determination) in target-specific assays (e.g., enzyme inhibition). Include positive/negative controls and triplicate replicates.
- Data Validation : Apply statistical rigor (e.g., ANOVA with post-hoc tests) and confirm findings using orthogonal assays (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. What experimental strategies differentiate ZBH-1205’s in vivo efficacy from in vitro activity, and how can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve translational relevance?
- Methodological Answer :
- In Vivo vs. In Vitro : Conduct ADME studies (e.g., bioavailability, tissue distribution) in rodent models. Compare with in vitro CYP450 inhibition data to predict drug-drug interactions.
- PK-PD Modeling : Integrate compartmental models with biomarker data (e.g., plasma concentration vs. target engagement) using software like NONMEM or Monolix .
Q. How should researchers address contradictions in published data on ZBH-1205’s mechanism of action (MoA)?
- Methodological Answer :
- Root-Cause Analysis : Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols).
- Mechanistic Probes : Use CRISPR knockouts or selective inhibitors to isolate pathways. For example, if Study A reports MoA via Pathway X and Study B disputes this, validate using isoform-specific antibodies or gene-editing tools .
- Table 2 : Conflicting Findings and Resolution Strategies
| Contradiction | Proposed Resolution |
|---|---|
| Disputed target binding | SPR/BLI binding assays + cryo-EM structural analysis |
Q. What methodologies enable comparative analysis of ZBH-1205 with structural analogs to identify structure-activity relationship (SAR) trends?
- Methodological Answer :
- SAR Workflow :
Synthesize analogs with systematic modifications (e.g., halogenation, ring substitution).
Test activity in a panel of assays (e.g., cytotoxicity, selectivity indices).
Apply QSAR modeling to correlate structural features with bioactivity .
- Data Integration : Use cheminformatics tools (e.g., Schrodinger’s Maestro) to visualize electrostatic potentials and steric clashes influencing potency .
Guidelines for Rigorous Research Design
- Ethical Compliance : Obtain institutional review for animal/human studies, citing FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Literature Gaps : Prioritize questions addressing understudied aspects (e.g., ZBH-1205’s off-target effects or long-term stability in biological matrices) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
